molecular formula C6H13Br B12056406 1-bromo(1,2,3,4,5,6-13C6)hexane CAS No. 286013-15-8

1-bromo(1,2,3,4,5,6-13C6)hexane

Cat. No.: B12056406
CAS No.: 286013-15-8
M. Wt: 171.03 g/mol
InChI Key: MNDIARAMWBIKFW-IDEBNGHGSA-N
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Description

1-Bromo(1,2,3,4,5,6-13C6)hexane is an organobromine compound with the molecular formula C6H13Br. It is a colorless liquid that is primarily used in organic synthesis. The compound is labeled with carbon-13 isotopes, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo(1,2,3,4,5,6-13C6)hexane is typically synthesized through the free-radical addition of hydrogen bromide to 1-hexene. This reaction follows anti-Markovnikov addition, resulting in the formation of the 1-bromo derivative . The reaction conditions usually involve the use of a radical initiator such as peroxides or ultraviolet light to generate the free radicals necessary for the addition reaction.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of isotopically labeled starting materials is crucial for the production of the carbon-13 labeled compound.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo(1,2,3,4,5,6-13C6)hexane undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by another nucleophile. Common reagents for these reactions include sodium hydroxide, potassium cyanide, and ammonia.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes. This typically involves the use of strong bases such as potassium tert-butoxide or sodium ethoxide.

    Grignard Reactions: this compound can form Grignard reagents when reacted with magnesium in anhydrous ether.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide in tert-butanol.

    Grignard Formation: Magnesium turnings in anhydrous diethyl ether.

Major Products:

    Substitution: Alcohols, nitriles, amines.

    Elimination: Hexenes.

    Grignard Reagents: Hexylmagnesium bromide.

Scientific Research Applications

1-Bromo(1,2,3,4,5,6-13C6)hexane is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    NMR Spectroscopy: The carbon-13 labeling makes it an excellent probe for studying molecular structures and dynamics using NMR spectroscopy.

    Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

    Isotope Tracing: The compound is used in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.

    Pharmaceutical Research: It is used in the synthesis of isotopically labeled drugs for pharmacokinetic and metabolic studies.

Mechanism of Action

The mechanism of action of 1-bromo(1,2,3,4,5,6-13C6)hexane in chemical reactions involves the formation of reactive intermediates such as free radicals or carbocations. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the compound loses a hydrogen atom and a bromine atom, resulting in the formation of a double bond.

Comparison with Similar Compounds

  • 1-Bromobutane
  • 1-Bromododecane
  • 2-Bromobutane
  • 2-Bromohexane

Comparison: 1-Bromo(1,2,3,4,5,6-13C6)hexane is unique due to its isotopic labeling with carbon-13, which is not present in the similar compounds listed above. This labeling provides distinct advantages in NMR spectroscopy and isotope tracing studies, making it a valuable tool in scientific research.

Properties

CAS No.

286013-15-8

Molecular Formula

C6H13Br

Molecular Weight

171.03 g/mol

IUPAC Name

1-bromo(1,2,3,4,5,6-13C6)hexane

InChI

InChI=1S/C6H13Br/c1-2-3-4-5-6-7/h2-6H2,1H3/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

MNDIARAMWBIKFW-IDEBNGHGSA-N

Isomeric SMILES

[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2]Br

Canonical SMILES

CCCCCCBr

Origin of Product

United States

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